2,2-difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,2-difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid is a chemical compound with the molecular formula C8H4F5NO2 and a molecular weight of 241.11 . It is a research use only compound and is available for bulk custom synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=C(O)C(F)(F)C1=NC(C(F)(F)F)=CC=C1 . This notation provides a way to represent the structure using ASCII characters. It includes information about the arrangement of atoms, the bonding between them, and any charges present.Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid involves the introduction of a difluoroacetic acid group onto a pyrazine ring that has a trifluoromethyl group attached to it. This can be achieved through a series of reactions that involve the use of appropriate starting materials and reagents.", "Starting Materials": [ "2,6-difluoropyrazine", "trifluoromethyl iodide", "sodium hydride", "bromine", "acetic acid", "sodium acetate", "hydrogen peroxide", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2,6-difluoropyrazine is reacted with sodium hydride in anhydrous DMF to form the corresponding pyrazine anion.", "Step 2: Trifluoromethyl iodide is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for the formation of the trifluoromethylpyrazine derivative.", "Step 3: The trifluoromethylpyrazine derivative is then treated with bromine in acetic acid to form the corresponding bromopyrazine derivative.", "Step 4: The bromopyrazine derivative is then reacted with sodium acetate in acetic acid to form the corresponding acetate derivative.", "Step 5: The acetate derivative is then treated with hydrogen peroxide in the presence of sulfuric acid to form the corresponding carboxylic acid derivative.", "Step 6: The carboxylic acid derivative is then neutralized with sodium hydroxide and purified by recrystallization from water to obtain the final product, 2,2-difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid." ] } | |
CAS-Nummer |
2624125-11-5 |
Produktname |
2,2-difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid |
Molekularformel |
C7H3F5N2O2 |
Molekulargewicht |
242.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.